N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-(4-Methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic small molecule characterized by a pyridoindole core fused with a butanamide side chain and a 4-methoxyphenyl substituent. This compound belongs to a broader class of tetrahydro-pyridoindole derivatives, which are studied for their diverse biological activities, including antiviral, neurodegenerative disease modulation, and enzyme inhibition properties .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-16-8-6-15(7-9-16)23-21(26)10-11-22(27)25-13-12-20-18(14-25)17-4-2-3-5-19(17)24-20/h2-9,24H,10-14H2,1H3,(H,23,26) |
InChI Key |
KOLUEWCSMVVYKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydro-β-carboline structure.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridoindole intermediate.
Formation of the Butanamide Moiety: The final step involves the amidation of the intermediate compound with a butanoyl chloride or a similar reagent under basic conditions to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential cytotoxic effects on cancer cells and its role as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antiviral, and antitumor activities.
Industry: Potential use in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exerts its effects is complex and involves multiple molecular targets:
Molecular Targets: It interacts with various enzymes and receptors, including kinases and G-protein coupled receptors.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the aromatic rings, the pyridoindole core, and the side chain. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies:
Substituent Effects on Bioactivity :
- Aromatic Substitutions : The 4-methoxyphenyl group in the target compound contrasts with the 4-iodophenyl group in , which may alter pharmacokinetics. Iodinated analogs are often prioritized for imaging studies due to their radiolabeling utility.
- Methoxy Positioning : The 8-methoxy modification in could influence binding to hydrophobic pockets in enzymes, whereas the 3,4-dimethoxyphenethyl group in enhances interaction with SARS-CoV-2 PLpro via hydrophobic and hydrogen-bonding interactions.
Core Modifications: Pyridoindole isomers (e.g., pyrido[3,4-b]indole in vs. pyrido[4,3-b]indole in the target compound) exhibit distinct conformational preferences, affecting target selectivity.
Biological Activity Trends: Antiviral Activity: Compound demonstrated the highest PLpro inhibition among analogs, attributed to its dual methoxy groups and extended phenethyl chain, which optimize binding pocket interactions. Neuroprotective Potential: Derivatives targeting Tau aggregation (e.g., ) highlight the pyridoindole scaffold’s versatility in neurodegenerative disease drug design.
Biological Activity
N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features—including a butanamide moiety, a pyridoindole core, and a methoxy-substituted phenyl group—suggest various biological activities that warrant detailed exploration.
- Molecular Formula : C22H24N2O3
- Molecular Weight : Approximately 389.4 g/mol
- Structural Features :
- Butanamide moiety
- Pyridoindole core
- Methoxy-substituted phenyl group
The compound's structure allows for potential interactions with various biological targets, making it a candidate for pharmacological studies.
Biological Activities
Preliminary research indicates that this compound may exhibit the following biological activities:
- Anticancer Activity : Initial studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism is likely related to its ability to interfere with cellular signaling pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory pathways.
- Neuroprotective Properties : Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases by inhibiting cholinesterases and other relevant enzymes.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interactions with key enzymes such as COX and LOX may lead to reduced synthesis of pro-inflammatory mediators.
- Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation modulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound in terms of biological activity, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-cyclopentyl-4-oxo... | Cyclopentyl group instead of methoxyphenyl | Different pharmacological profile due to cyclopentyl substitution |
| N-(3-acetylphenyl)-... | Acetyl group on the phenyl ring | Potentially different biological activities related to acetylation |
| 5-cyclohexyl... | Cyclohexyl instead of methoxyphenyl | Variations in receptor binding affinity |
Case Studies and Research Findings
- In vitro Studies : Various studies have evaluated the cytotoxicity of N-(4-methoxyphenyl)-4-oxo... against cancer cell lines such as MCF-7 and Hek293-T cells. Results indicate moderate cytotoxicity with IC50 values suggesting potential for development as an anticancer agent.
- Molecular Docking Studies : In silico analyses have been conducted to predict protein-ligand interactions. These studies revealed potential binding sites on target enzymes and receptors that correlate with observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
